molecular formula C25H22N2O5 B3555298 ETHYL 4-(5-{[(4Z)-1-(3,4-DIMETHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE

ETHYL 4-(5-{[(4Z)-1-(3,4-DIMETHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE

Cat. No.: B3555298
M. Wt: 430.5 g/mol
InChI Key: VYBUDHXLMRRNHR-STZFKDTASA-N
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Description

ETHYL 4-(5-{[(4Z)-1-(3,4-DIMETHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(5-{[(4Z)-1-(3,4-DIMETHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the furan and benzoate moieties, followed by their functionalization and coupling.

    Preparation of Furan Derivative: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Preparation of Benzoate Derivative: The benzoate moiety is typically synthesized via esterification reactions involving benzoic acid and ethanol in the presence of an acid catalyst.

    Coupling Reaction: The final step involves coupling the furan and benzoate derivatives using a suitable coupling agent, such as a palladium catalyst, under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrazolidinone moiety, converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of hydroxylated pyrazolidinone derivatives.

    Substitution: Formation of substituted aromatic derivatives with various functional groups.

Scientific Research Applications

ETHYL 4-(5-{[(4Z)-1-(3,4-DIMETHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing anti-inflammatory and anticancer agents.

    Materials Science: Its aromatic and heterocyclic components make it suitable for use in the synthesis of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its ability to interact with different biomolecules.

Mechanism of Action

The mechanism of action of ETHYL 4-(5-{[(4Z)-1-(3,4-DIMETHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(5-{[(4Z)-1-(3,4-DIMETHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}THIOPHEN-2-YL)BENZOATE: Similar structure but with a thiophene ring instead of a furan ring.

    ETHYL 4-(5-{[(4Z)-1-(3,4-DIMETHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}PYRIDIN-2-YL)BENZOATE: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of ETHYL 4-(5-{[(4Z)-1-(3,4-DIMETHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE lies in its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. Its furan ring provides unique reactivity compared to other heterocycles like thiophene and pyridine, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 4-[5-[(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-4-31-25(30)18-8-6-17(7-9-18)22-12-11-20(32-22)14-21-23(28)26-27(24(21)29)19-10-5-15(2)16(3)13-19/h5-14H,4H2,1-3H3,(H,26,28)/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBUDHXLMRRNHR-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)NN(C3=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-(5-{[(4Z)-1-(3,4-DIMETHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
Reactant of Route 2
ETHYL 4-(5-{[(4Z)-1-(3,4-DIMETHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-(5-{[(4Z)-1-(3,4-DIMETHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
Reactant of Route 4
ETHYL 4-(5-{[(4Z)-1-(3,4-DIMETHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
Reactant of Route 5
ETHYL 4-(5-{[(4Z)-1-(3,4-DIMETHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
Reactant of Route 6
ETHYL 4-(5-{[(4Z)-1-(3,4-DIMETHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE

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